molecular formula C17H18FN3O3S B8675285 Ethyl 2-(3-(4-fluorobenzyl)-2-oxoimidazolidin-1-yl)-4-methylthiazole-5-carboxylate

Ethyl 2-(3-(4-fluorobenzyl)-2-oxoimidazolidin-1-yl)-4-methylthiazole-5-carboxylate

Cat. No. B8675285
M. Wt: 363.4 g/mol
InChI Key: SYYYOGYHXYVPGK-UHFFFAOYSA-N
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Patent
US08063084B2

Procedure details

Following the procedure as described in Example 13, making variations as required to replace 4-(trifluoromethyl)benzyl bromide with 1-(bromomethyl)-4-fluorobenzene to react with ethyl 4-methyl-2-(2-oxoimidazolidin-1-yl)thiazole-5-carboxylate, the title compound was obtained as a colorless solid in 69% yield: 1H NMR (300 MHz, CDCl3) δ 7.31-7.28 (m, 2H), 7.07-7.02 (m, 2H), 4.47 (s, 2H), 4.29 (q, J=6.0 Hz, 2H), 4.08 (t, J=9.0 Hz, 2H), 3.46 (t, J=9.0 Hz, 2H), 2.62 (s, 3H), 1.34 (t, J=6.0 Hz, 3H); MS (ES+) m/z 364.1.0 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
69%

Identifiers

REACTION_CXSMILES
FC(F)(F)C1C=CC(CBr)=CC=1.Br[CH2:14][C:15]1[CH:20]=[CH:19][C:18]([F:21])=[CH:17][CH:16]=1.[CH3:22][C:23]1[N:24]=[C:25]([N:33]2[CH2:37][CH2:36][NH:35][C:34]2=[O:38])[S:26][C:27]=1[C:28]([O:30][CH2:31][CH3:32])=[O:29]>>[F:21][C:18]1[CH:19]=[CH:20][C:15]([CH2:14][N:35]2[CH2:36][CH2:37][N:33]([C:25]3[S:26][C:27]([C:28]([O:30][CH2:31][CH3:32])=[O:29])=[C:23]([CH3:22])[N:24]=3)[C:34]2=[O:38])=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC=C(CBr)C=C1)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=CC=C(C=C1)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1N=C(SC1C(=O)OCC)N1C(NCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(CN2C(N(CC2)C=2SC(=C(N2)C)C(=O)OCC)=O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.